6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde (CAS: Not explicitly listed; referenced as discontinued in CymitQuimica catalogs) is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core with an aldehyde functional group at position 3. Its molecular formula is C₇H₈N₂O₂ (MW: 152.15 g/mol), and it serves as a versatile intermediate in medicinal chemistry and organic synthesis. The aldehyde group confers electrophilic reactivity, enabling nucleophilic additions or condensations to form Schiff bases, hydrazones, or other derivatives .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVIPYQHTWRTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706433-45-5 | |
| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives typically starts from 1H-pyrazole-3(2H)-one or related pyrazolone precursors. The key step involves alkylation followed by intramolecular cyclization to form the oxazine ring fused to the pyrazole nucleus. The aldehyde functionality at position 3 can be introduced via oxidation or by using suitably functionalized starting materials.
Detailed Preparation Method
Starting Materials and Conditions
- Starting Material: 1H-pyrazole-3(2H)-one
- Base: Potassium carbonate (K2CO3)
- Solvent: N,N-dimethylformamide (DMF)
- Alkylating Agent: 1,3-dibromopropane
- Temperature: 130 °C
- Reaction Time: 0.5 h for initial heating; 2 h after addition of alkylating agent
Stepwise Procedure
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 1H-pyrazole-3(2H)-one (15 mmol), K2CO3 (54 mmol), DMF (60 mL), 130 °C, 30 min | The pyrazolone is deprotonated by potassium carbonate in DMF at elevated temperature to generate the reactive anion | - |
| 2 | Addition of 1,3-dibromopropane (19 mmol) dropwise, stirring continued for 2 h at 130 °C | Alkylation occurs via nucleophilic substitution, followed by intramolecular cyclization to form the fused oxazine ring | 94% isolated yield |
Workup and Purification
- The reaction mixture is quenched with water (100 mL).
- Extraction is performed with dichloromethane (DCM) three times (30 mL each).
- Organic layers are combined, washed with saturated NaCl solution (100 mL).
- Concentration under reduced pressure.
- Purification by silica gel column chromatography using a gradient of DCM/methanol (from 100:1 to 25:1).
- Product obtained as a yellow transparent liquid.
Reaction Scheme Overview
$$
\text{1H-pyrazole-3(2H)-one} \xrightarrow[\text{DMF, 130°C}]{\text{K}2\text{CO}3, \text{1,3-dibromopropane}} \text{6,7-dihydro-5H-pyrazolo[5,1-b]oxazine}
$$
This synthetic approach leverages the nucleophilicity of the pyrazolone enolate and the bifunctionality of 1,3-dibromopropane to construct the oxazine ring via intramolecular cyclization.
Research Findings and Analytical Data
- The reaction progress is monitored by thin-layer chromatography (TLC), confirming complete conversion after 2 hours of alkylation.
- The product exhibits characteristic spectral data consistent with the fused heterocyclic structure:
- 1H NMR (400 MHz, CDCl3): Signals corresponding to the oxazine methylene protons and pyrazole ring protons.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 124.14 g/mol (C6H8N2O).
- The high yield (94%) and purity after chromatographic purification indicate the robustness of this method.
Alternative Synthetic Routes and Derivatives
While the above method is the most documented for preparing the parent 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold, derivatives such as 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid and carbaldehyde analogs can be synthesized by further functional group transformations:
- Oxidation of the methyl or methylene substituents to aldehyde or carboxylic acid groups.
- Reaction of the oxazine intermediate with various electrophiles to introduce aldehyde functionality at position 3.
- Coupling with amines or other nucleophiles to generate carboxamide derivatives.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1H-pyrazole-3(2H)-one |
| Base | Potassium carbonate (K2CO3) |
| Solvent | N,N-dimethylformamide (DMF) |
| Alkylating Agent | 1,3-dibromopropane |
| Temperature | 130 °C |
| Reaction Time | 0.5 h (pre-heating) + 2 h (alkylation) |
| Workup | Quench with water, extract with DCM, wash with NaCl solution |
| Purification | Silica gel chromatography (DCM/MeOH gradient) |
| Yield | 94% |
| Product Appearance | Yellow transparent liquid |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions of this compound can yield a variety of products, including derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Applications
1. NLRP3 Inhibition
Recent studies have highlighted the potential of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome plays a crucial role in inflammatory diseases. A specific derivative, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide, has been identified as a potent and selective inhibitor with promising in vitro and in vivo safety profiles suitable for clinical trials .
2. Anticancer Activity
Compounds derived from 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine have shown potential anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways associated with cell proliferation and survival.
Data Table: Summary of Biological Activities
Synthetic Applications
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives is also noteworthy. These compounds can be synthesized through various methods involving cyclization reactions and modifications of existing pyrazole frameworks. The versatility in synthetic pathways allows for the development of new derivatives with tailored biological activities.
Case Studies
Case Study 1: Inhibition of NLRP3 Inflammasome
A study investigated the efficacy of a specific derivative (GDC-0919) derived from 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine in inhibiting the NLRP3 inflammasome in vitro. Results showed a significant reduction in IL-1β secretion from macrophages treated with the compound compared to controls. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis.
Case Study 2: Anticancer Mechanism
Another study explored the anticancer effects of a novel derivative on human breast cancer cells. The compound induced apoptosis via mitochondrial pathways and downregulated anti-apoptotic proteins. This finding supports further investigation into its use as a therapeutic agent against breast cancer.
Mechanism of Action
The mechanism by which 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism is crucial for its application in drug development and other fields.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The pyrazolo-oxazine scaffold is highly modifiable, with substituent variations influencing physicochemical properties, reactivity, and biological activity. Key analogues include:
Table 1: Structural and Functional Comparisons
Physicochemical and Reactivity Profiles
- Aldehyde vs. Carboxylic Acid: The aldehyde (C3) is more reactive but less polar than the carboxylic acid (C2).
- Sulfonyl Chloride vs. Boronic Ester : The sulfonyl chloride (C3) is highly reactive toward amines to form sulfonamides (e.g., GDC-2394, a clinical NLRP3 inhibitor ), while the boronic ester (C3) enables cross-coupling reactions for carbon-carbon bond formation .
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
1. PDE4B Inhibition
Research indicates that derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant inhibition of phosphodiesterase 4B (PDE4B) enzymes. PDE4B inhibitors are known for their anti-inflammatory properties and potential use in treating respiratory diseases such as asthma and COPD. The inhibition mechanism involves the increase of intracellular cyclic AMP (cAMP) levels, leading to reduced inflammation and improved airway function .
2. Antitumor Activity
Several studies have explored the antitumor properties of related pyrazolo compounds. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These activities suggest that this compound may also possess antitumor potential .
3. Antibacterial and Antifungal Properties
The compound has been evaluated for antibacterial and antifungal activities. Preliminary results indicate that it exhibits moderate activity against certain bacterial strains and fungi, potentially making it a candidate for further development in antimicrobial therapies .
Case Study 1: PDE4B Inhibition
In a study examining the effects of various PDE4B inhibitors, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives were synthesized and tested in vitro. The results demonstrated a dose-dependent inhibition of PDE4B activity with IC50 values comparable to known inhibitors. This suggests that the compound could be a valuable lead in developing new anti-inflammatory drugs .
Case Study 2: Antitumor Effects
A recent investigation into the cytotoxic effects of pyrazolo derivatives on human cancer cell lines revealed that compounds similar to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine significantly inhibited cell proliferation. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis analysis. Results indicated that these compounds could induce apoptosis in a significant percentage of treated cells .
Research Findings Summary Table
Q & A
Q. What are the most efficient synthetic routes for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde?
The synthesis typically involves cyclization and oxidation steps. Key methods include:
- Cyclocondensation : Reaction of pyrazole precursors with oxazine-forming agents (e.g., chloroacetaldehyde derivatives) under reflux in ethanol or THF, yielding the fused oxazine-pyrazole core .
- Oxidative Functionalization : Post-cyclization oxidation of a hydroxymethyl intermediate using MnO₂ or Dess-Martin periodinane to introduce the aldehyde group at position 3 .
Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (characteristic aldehyde proton at δ 9.8–10.2 ppm) .
Q. How is the compound characterized to confirm its structural identity?
A multi-technique approach is essential:
- - and -NMR : Identifies aldehyde protons (δ ~10 ppm) and oxazine/pyrazole ring carbons .
- HPLC-MS : Ensures molecular ion consistency (e.g., [M+H]⁺ at m/z 205.08 for C₉H₈N₂O₂) and purity .
- X-ray Crystallography : Resolves stereoelectronic effects in the fused ring system (e.g., dihedral angles between pyrazole and oxazine rings) .
Q. What are the primary biological targets of this compound?
The aldehyde group enables covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes. Documented targets include:
- Phosphodiesterase 4 (PDE4) : Inhibition reduces inflammatory cytokine production (IC₅₀ ~0.8–1.2 µM) .
- Kinases : Structural analogs show competitive binding to ATP pockets in kinase assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivative synthesis?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity in nucleophilic substitutions, while THF minimizes side reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce aldehyde oxidation during derivatization .
- Catalysis : Pd/C or CuI accelerates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-substituted derivatives .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., RAW264.7 for PDE4 inhibition) to minimize variability .
- Metabolite Screening : LC-MS/MS detects aldehyde oxidation to carboxylic acid derivatives, which may exhibit reduced activity .
- Docking Validation : Compare binding poses in PDE4 (PDB: 4MYQ) vs. off-targets using AutoDock Vina to rationalize selectivity .
Q. What in silico strategies predict the compound’s ADMET properties?
- SwissADME : Predicts moderate lipophilicity (LogP ~1.8) and blood-brain barrier permeability .
- PROTAC Design : The aldehyde group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .
Methodological Recommendations
- Contradiction Analysis : Replicate conflicting assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Derivative Design : Prioritize substituents at positions 5 and 7 of the oxazine ring for enhanced solubility and target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
